4-溴-5-甲基-1-(2,2,2-三氟乙基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole” is mentioned in the context of KRas G12C inhibitors . KRas serves as a molecular switch cycling between inactive (GDP-bound) and active (GTP-bound) states to transduce upstream cellular signals received from multiple tyrosine kinases to downstream .

科学研究应用

杂环化合物的合成

吡唑衍生物,包括类似于所述化合物的化合物,用作合成各种杂环化合物的关键支架。这些包括在创建吡唑咪唑、噻唑、螺吡啶、螺吡咯和螺并吡喃等方面的应用,展示了它们作为有机合成中构建块的多功能性。此类吡唑化合物的独特反应性促进了温和的反应条件,可从广泛的前体生成不同的杂环结构,突出了它们在合成有机化学中的重要性 (Gomaa & Ali, 2020)。

药物化学和药物设计

吡唑化合物,包括三氟甲基吡唑,因其作为抗炎和抗菌剂的潜力而备受关注。三氟甲基的存在,尤其是在吡唑核的特定位置,显着影响这些化合物的活性谱。这强调了吡唑衍生物在设计和开发具有最小副作用潜力的新型治疗剂中的重要性 (Kaur, Kumar, & Gupta, 2015)。

新型治疗剂的开发

甲基取代的吡唑,包括所指定化合物所属的更广泛的家族,已被报道为有效的药物支架。它们表现出广泛的生物活性,强调了吡唑衍生物在药物化学和药物研究中的作用。不断探索此类化合物的合成和医学意义,以产生高效且减少微生物耐药性的新线索 (Sharma et al., 2021)。

作用机制

Biochemical Pathways

The compound is shown to be a potent binder of G12C mutant Ras proteins in biochemical and cell-based assays . Therefore, it may affect the pathways mediated by KRas, NRas, or HRas G12C mutations . These pathways are often implicated in cell proliferation and cancer progression .

Pharmacokinetics

The compound is part of a class of compounds that are used in the treatment of cell proliferative disorders , suggesting that it has suitable pharmacokinetic properties for therapeutic use.

Result of Action

Given its binding to g12c mutant ras proteins , it can be inferred that the compound may have an inhibitory effect on cell proliferation, particularly in cells expressing G12C mutated KRas, NRas, or HRas proteins .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-bromo-3-methyl-1H-pyrazole with 2,2,2-trifluoroethylamine in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-3-methyl-1H-pyrazole", "2,2,2-trifluoroethylamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-3-methyl-1H-pyrazole in a suitable solvent (e.g. ethanol).", "Step 2: Add 2,2,2-trifluoroethylamine to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent (e.g. dichloromethane).", "Step 6: Purify the product using standard techniques (e.g. column chromatography) to obtain 4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole as a solid." ] } | |

CAS 编号 |

2054953-75-0 |

产品名称 |

4-bromo-5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole |

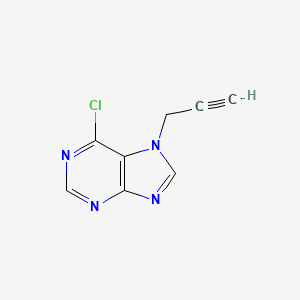

分子式 |

C6H6BrF3N2 |

分子量 |

243 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。